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Anthracene, 1,4-dimethoxy-9,10-diphenyl-

Cat. No.: B14736950
CAS No.: 6274-79-9
M. Wt: 390.5 g/mol
InChI Key: QCEOBAZRYYKEKG-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) Core Derivatives in Organic Electronics and Photonics Research

Anthracene and its derivatives are foundational components in the development of advanced organic materials due to their inherent electronic and photophysical properties stemming from a rigid, planar, and highly conjugated π-electron system. mdpi.combeilstein-journals.org These characteristics make them highly valuable for a range of applications in organic electronics and photonics. researchgate.netrsc.orgresearchgate.net

One of the most prominent applications of anthracene derivatives is in organic light-emitting diodes (OLEDs), where they are frequently used as highly efficient blue light emitters. researchgate.netbeilstein-journals.org The molecular structure of anthracene allows for high fluorescence quantum yields, a crucial parameter for bright and efficient displays. rsc.orgrsc.org Specifically, substituting the anthracene core at the 9 and 10 positions is a widely adopted strategy to enhance performance. semanticscholar.org These bulky substituents can prevent intermolecular π-π stacking in the solid state, a phenomenon that often leads to fluorescence quenching and reduced device efficiency. mdpi.com

Beyond OLEDs, anthracene-based compounds are integral to the advancement of organic field-effect transistors (OFETs). researchgate.netrsc.org The planar nature of the anthracene core can facilitate strong intermolecular interactions, which is beneficial for charge transport, a key requirement for high-performance transistors. rsc.org Researchers also utilize anthracene derivatives as fluorescent probes for chemical sensing, in dye-sensitized solar cells, and as active components in polymeric materials. researchgate.netresearchgate.net The versatility of the anthracene framework allows for extensive chemical modification, enabling scientists to fine-tune its properties for these diverse applications. nih.govnih.gov Furthermore, the unique excited-state properties of some anthracene derivatives make them ideal candidates for triplet-triplet annihilation photon upconversion (TTA-UC), a process that converts lower-energy light to higher-energy light. rsc.org

Impact of Dimethoxy and Diphenyl Substituents on Molecular Design and Functionality

The specific functionality of Anthracene, 1,4-dimethoxy-9,10-diphenyl- is dictated by the electronic and steric effects of its substituent groups: the diphenyl groups at the 9,10-positions and the dimethoxy groups at the 1,4-positions.

Diphenyl Substituents: The attachment of phenyl groups at the 9 and 10 positions is a well-established design principle in materials chemistry. The parent compound, 9,10-diphenylanthracene (B110198) (DPA), is a benchmark blue-emitting material known for its high fluorescence quantum yield (approaching 95%) and stability. semanticscholar.orgmdpi.com The phenyl rings are twisted relative to the central anthracene plane, which sterically hinders close packing of the molecules. This separation effectively suppresses the formation of non-emissive aggregates and excimers, thereby preserving the high luminescence efficiency in the solid state. mdpi.com This substitution drastically alters the probabilities of radiative and non-radiative transitions compared to unsubstituted anthracene, favoring efficient light emission. rsc.org

Dimethoxy Substituents: The methoxy (B1213986) group (–OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. beilstein-journals.org Placing these groups at the 1 and 4 positions directly on the anthracene core significantly influences the molecule's electronic structure. This electron donation increases the energy of the highest occupied molecular orbital (HOMO), which can, in turn, reduce the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). acs.org A smaller energy gap typically results in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted core. researchgate.net This tunability is a powerful tool for color engineering in OLEDs and other photonic devices. The electron-donating nature of methoxy groups can also be advantageous during the synthesis of such molecules, for instance, by activating the aromatic ring towards electrophilic substitution in Friedel-Crafts type reactions. beilstein-journals.orgnih.gov

The combination of these substituents in Anthracene, 1,4-dimethoxy-9,10-diphenyl- creates a molecule with potentially high fluorescence efficiency (from the 9,10-diphenyl groups) and electronically tuned emission color (from the 1,4-dimethoxy groups), making it a compelling target for research in advanced optical materials.

Substituent GroupPositionPrimary EffectImpact on Molecular Properties
Diphenyl9, 10Steric HindrancePrevents π-π stacking, reduces aggregation-caused quenching, enhances solid-state fluorescence quantum yield. mdpi.comrsc.org
Dimethoxy1, 4Electron DonationIncreases HOMO energy level, reduces HOMO-LUMO gap, red-shifts absorption/emission spectra, allows color tuning. acs.orgresearchgate.net

Scope of Academic Research Perspectives and Methodologies

The investigation of novel compounds like Anthracene, 1,4-dimethoxy-9,10-diphenyl- involves a multidisciplinary approach encompassing synthesis, characterization, and computational modeling.

Synthesis and Purification: The creation of such molecules typically relies on modern organic synthesis techniques. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to form the carbon-carbon bonds between the anthracene core and the phenyl groups. rsc.orgnih.gov Other established methods for building the anthracene framework include Friedel-Crafts reactions and various intramolecular cyclizations. beilstein-journals.orgnih.govresearchgate.net Following synthesis, rigorous purification, often using techniques like column chromatography and recrystallization, is essential to obtain materials with the high purity required for electronic and photonic applications.

Physicochemical Characterization: A comprehensive suite of analytical methods is used to understand the material's properties.

Photophysical Analysis: UV-visible absorption and photoluminescence (fluorescence) spectroscopy are fundamental tools used to determine the molecule's light absorption and emission characteristics, including wavelengths and quantum yields. semanticscholar.orgscirp.org

Electrochemical Analysis: Cyclic voltammetry is a standard technique to probe the frontier molecular orbital energies (HOMO and LUMO) and assess the electrochemical stability of the compound. utexas.edubeilstein-journals.org These parameters are critical for predicting charge injection and transport in electronic devices.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the material's thermal stability and identify phase transitions, which are crucial for device longevity and fabrication processes. researchgate.netmdpi.com

Structural Analysis: Single-crystal X-ray diffraction provides definitive information on the molecular structure and packing arrangement in the solid state, offering insights into intermolecular interactions that govern bulk properties. nih.govresearchgate.net

Computational Modeling: Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful predictive tools. researchgate.net These methods allow researchers to model the molecule's geometry, calculate its electronic structure and energy levels (HOMO/LUMO), and simulate its absorption and emission spectra, providing a deeper understanding of the experimental results and guiding future molecular design. rsc.orgresearchgate.net

MethodologyPurposeKey Information Obtained
Suzuki-Miyaura CouplingSynthesisFormation of C-C bonds between anthracene and phenyl rings. nih.gov
UV-Vis SpectroscopyPhotophysical CharacterizationAbsorption spectra (λmax, abs), molar absorptivity. scirp.org
Fluorescence SpectroscopyPhotophysical CharacterizationEmission spectra (λmax, em), fluorescence quantum yield (Φf). semanticscholar.org
Cyclic VoltammetryElectrochemical CharacterizationHOMO/LUMO energy levels, redox potentials, electrochemical stability. utexas.edubeilstein-journals.org
Density Functional Theory (DFT)Computational ModelingOptimized molecular geometry, electronic structure, simulated spectra. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O2 B14736950 Anthracene, 1,4-dimethoxy-9,10-diphenyl- CAS No. 6274-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6274-79-9

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

1,4-dimethoxy-9,10-diphenylanthracene

InChI

InChI=1S/C28H22O2/c1-29-23-17-18-24(30-2)28-26(20-13-7-4-8-14-20)22-16-10-9-15-21(22)25(27(23)28)19-11-5-3-6-12-19/h3-18H,1-2H3

InChI Key

QCEOBAZRYYKEKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

Electronic Structure and Excited State Dynamics of Anthracene, 1,4 Dimethoxy 9,10 Diphenyl

Theoretical Investigations of Electronic Structure (e.g., Frontier Molecular Orbitals)

Detailed theoretical investigations specifically modeling the electronic structure of Anthracene (B1667546), 1,4-dimethoxy-9,10-diphenyl- are not widely available. However, the impact of the 1,4-dimethoxy substituents on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the 9,10-diphenylanthracene (B110198) (DPA) framework can be predicted.

The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. The introduction of two such groups at the 1 and 4 positions of the anthracene core would significantly raise the energy of the HOMO. This is because the HOMO of anthracene and its derivatives is primarily localized on the anthracene core itself. The electron-donating nature of the methoxy groups would destabilize this orbital, pushing it to a higher energy level compared to unsubstituted DPA.

Conversely, the effect on the LUMO is expected to be less pronounced. The LUMO of DPA is also largely centered on the anthracene moiety. Electron-donating groups typically have a smaller impact on the LUMO energy level. Therefore, the energy of the LUMO might be slightly raised or remain relatively unchanged.

The net effect of raising the HOMO energy while having a smaller effect on the LUMO energy would be a reduction in the HOMO-LUMO energy gap. This has significant implications for the molecule's photophysical properties, suggesting a potential red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to DPA.

For the parent DPA, theoretical calculations have been performed. For instance, Density Functional Theory (DFT) calculations on various DPA derivatives show that the HOMO and LUMO levels are influenced by substituents. researchgate.net While specific values for the 1,4-dimethoxy derivative are not provided, these studies support the general principle of substituent effects on the frontier orbitals of the DPA core.

Table 1: Predicted Effects of 1,4-Dimethoxy Substitution on Frontier Molecular Orbitals of 9,10-Diphenylanthracene

Molecular OrbitalPredicted Effect of 1,4-Dimethoxy GroupsRationale
HOMO Significant increase in energy levelStrong electron-donating nature of methoxy groups destabilizes the HOMO.
LUMO Minor change in energy levelElectron-donating groups have a less pronounced effect on the LUMO.
HOMO-LUMO Gap DecreaseThe larger upward shift of the HOMO relative to the LUMO narrows the energy gap.

Photophysical Behavior and Excited States

The photophysical behavior of Anthracene, 1,4-dimethoxy-9,10-diphenyl- is directly linked to its electronic structure. The predicted smaller HOMO-LUMO gap would influence its absorption and emission characteristics.

Specific fluorescence and electroluminescence data for Anthracene, 1,4-dimethoxy-9,10-diphenyl- are scarce. However, an early study reported chemiluminescence from the endoperoxide of this compound, indicating its capacity for light emission upon chemical reaction. nih.gov

The parent compound, DPA, is a well-known blue-emitting material with a high fluorescence quantum yield, often approaching unity in non-polar solvents. researchgate.net It is frequently used in organic light-emitting diodes (OLEDs) as a blue emitter. researchgate.netmdpi.com The introduction of electron-donating methoxy groups is expected to shift the emission to longer wavelengths, potentially resulting in a blue-green or green fluorescence. This is a common strategy for tuning the emission color of organic fluorophores. bjraylight.com

In the solid state, anthracene derivatives like DPA can exhibit emission from both excitons (localized excited states on a single molecule) and excimers (excited-state dimers formed between an excited molecule and a ground-state molecule). mdpi.com Excimer emission is typically broad, unstructured, and red-shifted compared to the monomer (exciton) emission. mdpi.com The formation of excimers is highly dependent on the intermolecular packing in the solid state. mdpi.com

The bulky phenyl groups at the 9 and 10 positions of DPA already hinder the close π-π stacking required for efficient excimer formation compared to unsubstituted anthracene. researchgate.net The addition of methoxy groups at the 1 and 4 positions might further influence the crystal packing. Depending on the resulting intermolecular arrangement, excimer formation could be either promoted or further suppressed. Without experimental data on the solid-state structure of Anthracene, 1,4-dimethoxy-9,10-diphenyl-, any discussion on its exciton (B1674681) and excimer dynamics remains speculative.

The triplet excited state (T₁) plays a crucial role in the photochemistry of many organic molecules. Intersystem crossing (ISC) is the process by which a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). For DPA, the ISC efficiency is relatively low. rsc.org

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. This excited singlet state can then fluoresce, resulting in the emission of a photon with higher energy than the photons initially absorbed to create the triplets. This is a mechanism for photon upconversion. rsc.org

DPA and its derivatives are commonly used as annihilators in TTA-based upconversion systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgresearchgate.net The efficiency of TTA depends on several factors, including the triplet state lifetime and the rate of triplet exciton diffusion. For Anthracene, 1,4-dimethoxy-9,10-diphenyl- to be an effective TTA annihilator, it would need to possess a sufficiently long triplet lifetime to allow for diffusion and interaction between triplet excitons. The suitability of this specific compound for TTA upconversion would require experimental investigation.

Environmental Effects on Spectroscopic Signatures (e.g., Solvatochromism)

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. While specific studies on the solvatochromism of Anthracene, 1,4-dimethoxy-9,10-diphenyl- are not available, general trends can be anticipated.

The parent DPA molecule is largely nonpolar, and its absorption and emission spectra show little dependence on solvent polarity. However, the introduction of two methoxy groups introduces some polarity to the molecule. It is possible that the excited state of Anthracene, 1,4-dimethoxy-9,10-diphenyl- has a different dipole moment than its ground state. If the excited state is more polar than the ground state, a red-shift (bathochromic shift) in the fluorescence spectrum would be expected with increasing solvent polarity. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) would be observed. Studies on other polar anthracene derivatives have shown noticeable solvatochromic shifts.

Photochemical Reactivity and Mechanistic Investigations of Anthracene, 1,4 Dimethoxy 9,10 Diphenyl

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many aromatic compounds. Upon absorption of a photon, the molecule is promoted to an electronically excited state, becoming both a stronger oxidizing and a stronger reducing agent than its ground state. This allows it to engage in electron transfer with other molecules (intermolecular) or with another part of the same molecule (intramolecular). ias.ac.in The presence of 1,4-dimethoxy substituents on the 9,10-diphenylanthracene (B110198) framework significantly influences its PET characteristics. These electron-donating groups increase the highest occupied molecular orbital (HOMO) energy level, making the molecule easier to oxidize and thus a more potent photo-reductant in its excited state.

The photochemistry of Anthracene (B1667546), 1,4-dimethoxy-9,10-diphenyl- is largely governed by intermolecular PET processes, where the photoexcited anthracene derivative donates an electron to a suitable acceptor molecule. ias.ac.in The feasibility of such a process can be estimated by the Rehm-Weller equation, which considers the excited state energy of the photosensitizer and the redox potentials of the donor and acceptor. acs.org The electron-donating methoxy (B1213986) groups lower the oxidation potential of the anthracene core compared to the parent DPA, making the free energy change (ΔG) for electron transfer more favorable with a wider range of electron acceptors.

In a typical intermolecular PET process, Anthracene, 1,4-dimethoxy-9,10-diphenyl- (DMDPA) absorbs light and reaches its excited singlet state (¹DMDPA*). This excited molecule can then interact with an electron acceptor (A) to form an exciplex, which subsequently leads to the formation of a radical ion pair, consisting of the DMDPA radical cation (DMDPA•⁺) and the acceptor radical anion (A•⁻).

Conversely, intramolecular PET is less common for this specific molecule as it lacks a covalently bound acceptor moiety. However, its propensity for efficient intermolecular electron donation makes it a prime candidate for applications where it acts as an external photosensitizer.

Table 1: Electrochemical Properties of 9,10-Diphenylanthracene and Expected Influence on Anthracene, 1,4-dimethoxy-9,10-diphenyl-

CompoundOxidation Potential (Eox vs. SCE)Excited State Energy (E0-0)Excited State Oxidation Potential (E*ox vs. SCE)Reference / Comment
9,10-Diphenylanthracene (DPA)~ +1.29 V~ 3.0 eV~ -1.71 V utexas.eduutexas.edu
Anthracene, 1,4-dimethoxy-9,10-diphenyl-< +1.29 V (Expected)Slightly lower than DPA (Expected)More negative than DPA (Expected)The electron-donating methoxy groups lower the oxidation potential, making it a stronger excited-state reductant.

A significant aspect of the photochemistry of this compound relates to the thermal decomposition of its endoperoxide derivative, which produces light through a chemiluminescence mechanism. nih.govacs.org This process is a classic example of Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.gov The CIEEL mechanism does not involve photo-excitation but rather a chemical reaction that generates a high-energy intermediate, which then decomposes to produce a product molecule in an electronically excited state. nih.govresearchgate.net

Photoredox Catalysis and Mechanistic Pathways

The ability of molecules like Anthracene, 1,4-dimethoxy-9,10-diphenyl- to act as potent excited-state redox agents makes them suitable candidates for use as organic photoredox catalysts. nih.govbeilstein-journals.org Photoredox catalysis utilizes visible light to generate reactive intermediates via single-electron transfer (SET) events, enabling a wide array of organic transformations under mild conditions.

Given its electron-rich nature, Anthracene, 1,4-dimethoxy-9,10-diphenyl- is expected to be particularly effective in reductive quenching cycles. In such a cycle, the photoexcited catalyst (¹DMDPA*) donates an electron to a substrate, generating a radical anion and the catalyst's radical cation (DMDPA•⁺). The catalyst's ground state is then regenerated in a subsequent step, typically by accepting an electron from a sacrificial reductant present in the reaction mixture, allowing it to re-enter the catalytic cycle.

While specific applications of Anthracene, 1,4-dimethoxy-9,10-diphenyl- as a photoredox catalyst are not extensively documented, the reactivity of related anthracene derivatives provides a clear precedent for its potential utility. mdpi.comnih.gov For instance, various cyano- and methoxycarbonyl-substituted anthracenes have been successfully employed as visible-light organic photoredox catalysts for decarboxylative and deboronative reactions. nih.gov These catalysts operate through two-molecule systems, where the anthracene derivative acts as the primary electron acceptor.

The enhanced electron-donating ability of Anthracene, 1,4-dimethoxy-9,10-diphenyl- would make it suitable for reactions requiring a strong photoreductant. Examples of such transformations catalyzed by other organic dyes include the reduction of aryl halides and the generation of alkyl radicals from corresponding precursors. beilstein-journals.org

Table 2: Examples of Organic Transformations Using Anthracene Derivatives in Photoredox Catalysis

Reaction TypeAnthracene Derivative CatalystRole of CatalystSubstrate(s)Product TypeReference
Decarboxylative Radical Addition9-Cyano-10-methoxycarbonylanthraceneElectron AcceptorCarboxylic acids, AlkenesC-C coupled products nih.gov
Deboronative Reactions9-Cyano-10-methoxycarbonylanthraceneElectron AcceptorBoronic acidsArylated products nih.gov
Friedel-Crafts Reaction9,10-Phenanthrenedione (related polycyclic aromatic)PhotosensitizerIndoles, Benzoxazin-2-onesFunctionalized heterocycles mdpi.com

Photooxygenation and Endoperoxide Formation

A hallmark reaction of the anthracene core, particularly in 9,10-disubstituted derivatives, is its photooxygenation to form a stable endoperoxide. nih.gov This reaction involves the cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene ring. The presence of phenyl groups at these positions prevents the photodimerization that is common for unsubstituted anthracene, making photooxygenation the dominant photochemical pathway in the presence of oxygen. nih.gov

The process is initiated by the absorption of light by the anthracene derivative, which becomes a photosensitizer for the formation of singlet oxygen. The excited anthracene molecule can transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), promoting it to the highly reactive singlet state (¹O₂). This newly formed singlet oxygen can then react with a ground-state anthracene molecule. Alternatively, an external sensitizer (B1316253) can be used to generate singlet oxygen, which then reacts with the anthracene.

The reaction between Anthracene, 1,4-dimethoxy-9,10-diphenyl- and singlet oxygen is a [4π + 2π] cycloaddition (Diels-Alder) reaction. rsc.org The electron-rich diene system of the central anthracene ring acts as the 4π component, while singlet oxygen acts as the 2π component. This reaction is typically very efficient and leads to the formation of Anthracene, 1,4-dimethoxy-9,10-diphenyl-9,10-endoperoxide. nih.gov

The electron-donating methoxy groups at the 1 and 4 positions increase the electron density of the central ring, making the molecule a more reactive diene for the cycloaddition with the electrophilic singlet oxygen. nih.gov This enhanced reactivity means that the rate of endoperoxide formation is expected to be faster for Anthracene, 1,4-dimethoxy-9,10-diphenyl- than for the unsubstituted 9,10-diphenylanthracene.

The endoperoxide is a stable, isolable compound but can revert to the parent anthracene and singlet oxygen upon heating. rsc.orgresearchgate.net This thermal cycloreversion is the basis for its use as a chemical source of singlet oxygen and is the first step in the chemiluminescence mechanism described in section 4.1.2. The stability of the endoperoxide and the temperature required for cycloreversion are influenced by the substituents on the anthracene core. nih.gov

Photodimerization and Cycloaddition Reactions

The photochemical behavior of anthracene and its derivatives is characterized by two primary reaction pathways: [4+4] photodimerization and [4+2] cycloaddition. In the case of Anthracene, 1,4-dimethoxy-9,10-diphenyl-, the nature and position of its substituents—two methoxy groups on the terminal ring and two phenyl groups on the central ring—profoundly influence its reactivity, largely suppressing one pathway while promoting and modifying the other.

Photodimerization

The [4+4] photodimerization is a characteristic reaction of the parent anthracene molecule, where two monomers, one in the ground state and one in an excited state, undergo a cycloaddition to form a dimer. researchgate.netresearchgate.net This reaction typically occurs across the central 9 and 10 positions. However, for Anthracene, 1,4-dimethoxy-9,10-diphenyl-, this reaction pathway is sterically hindered. The presence of bulky phenyl substituents at the 9 and 10 positions prevents the necessary face-to-face orbital overlap between two molecules, effectively inhibiting the formation of the corresponding photodimer. This steric hindrance is a well-documented phenomenon for 9,10-disubstituted anthracenes. researchgate.net

Table 1: Comparison of Photodimerization Propensity in Anthracene Derivatives

Compound Substituents at 9,10-positions [4+4] Photodimerization Rationale
Anthracene None Readily occurs No steric hindrance at the 9,10-positions.
9,10-Diphenylanthracene Two Phenyl groups Does not occur Phenyl groups provide significant steric hindrance, preventing the required molecular approach.

| Anthracene, 1,4-dimethoxy-9,10-diphenyl- | Two Phenyl groups | Not expected to occur | Phenyl groups provide significant steric hindrance, preventing the required molecular approach. |

Electrochemical Properties and Charge Carrier Transport in Anthracene, 1,4 Dimethoxy 9,10 Diphenyl Systems

The substitution of methoxy (B1213986) and phenyl groups onto the anthracene (B1667546) core significantly influences its electronic characteristics. These modifications are crucial in tuning the material for potential applications in electronic devices by altering its redox behavior and charge transport capabilities.

Detailed studies specifically quantifying the redox potentials and precise energy level alignment for Anthracene, 1,4-dimethoxy-9,10-diphenyl- are limited. However, the electrochemical behavior of related diphenylanthracene (DPA) compounds provides a foundational understanding. For instance, DPA itself undergoes reversible one-electron oxidation and reduction steps. The introduction of electron-donating methoxy groups at the 1 and 4 positions is expected to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted DPA. This effect is due to the destabilization of the Highest Occupied Molecular Orbital (HOMO) by the electron-donating groups. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is less affected, leading to a smaller HOMO-LUMO gap.

While specific experimental values for Anthracene, 1,4-dimethoxy-9,10-diphenyl- are not readily found in the searched literature, theoretical studies on similarly substituted anthracenes suggest that the HOMO energy level would be raised, facilitating hole injection in an electronic device.

Compound FamilyExpected Effect of Methoxy SubstitutionReference Context
DiphenylanthracenesLowered oxidation potential, Raised HOMO levelGeneral principles of substituent effects on aromatic hydrocarbons

Direct measurements of charge carrier mobility for Anthracene, 1,4-dimethoxy-9,10-diphenyl- are not explicitly detailed in the available research. However, studies on other substituted diphenylanthracene derivatives have shown that molecular packing in the solid state is a critical determinant of charge transport efficiency. The bulky phenyl groups at the 9 and 10 positions can induce a twisted conformation, which may hinder the close π-π stacking necessary for efficient charge hopping between molecules.

Research on non-symmetric 9,10-diphenylanthracenes has demonstrated that strategic substitution can lead to high hole drift mobilities, in the range of 10⁻³ to 10⁻² cm²/Vs in amorphous films. This suggests that the charge transport in these systems is sensitive to the molecular architecture. The primary charge transport channels are typically through the overlapping π-orbitals of adjacent anthracene cores.

PropertyInfluencing FactorsTypical Values in Related Systems
Hole MobilityMolecular Packing, Substituent Groups, Film Morphology10⁻³ - 10⁻² cm²/Vs (for non-symmetric DPAs)
Electron MobilityGenerally lower than hole mobility in anthracene derivativesNot widely reported for this specific substitution pattern

The molecular structure of Anthracene, 1,4-dimethoxy-9,10-diphenyl- plays a pivotal role in its charge transport characteristics. The phenyl groups at the 9 and 10 positions are known to be twisted out of the plane of the anthracene core. This dihedral angle is a critical parameter influencing intermolecular electronic coupling. While a large twist angle can disrupt π-stacking, it can also prevent the formation of undesirable excimers, which is beneficial for luminescent applications.

The methoxy groups at the 1 and 4 positions, while primarily influencing the electronic energy levels, can also affect the crystal packing. The interplay between the steric hindrance from the phenyl groups and the potential for intermolecular interactions involving the methoxy groups will ultimately define the solid-state morphology and, consequently, the pathways for charge transport. Theoretical investigations on 2,6-substituted anthracene derivatives have shown that aryl substituents can lead to stable "herringbone" stacking motifs, which are conducive to efficient two-dimensional charge transport. This highlights the profound impact of substituent placement on the charge transport properties.

Structural FeatureImpact on Charge Transport
Phenyl groups at 9,10-positionsInduce molecular twist, affect π-π stacking
Methoxy groups at 1,4-positionsModify energy levels, can influence crystal packing
Overall Molecular SymmetryDetermines the nature and dimensionality of charge transport pathways

Computational and Theoretical Chemistry of Anthracene, 1,4 Dimethoxy 9,10 Diphenyl

Density Functional Theory (DFT) for Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries (bond lengths and angles), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the energy gap, is crucial for understanding a molecule's electronic behavior and reactivity.

For anthracene (B1667546) derivatives, DFT calculations are instrumental in understanding how different substituents affect the core anthracene structure. For instance, studies on 1,4-diphenylanthracene (B13124790) derivatives show that substituents can alter the crystal packing and intermolecular interactions. In one study, a methoxy-substituted 1,4-diphenylanthracene was observed to have a crystal packing structure that influenced its photophysical properties, suggesting a potential for intermolecular charge transfer which was further investigated using DFT calculations. nih.gov

DFT has also been used extensively to study the parent compound, 9,10-diphenylanthracene (B110198) (DPA), in both its neutral and ionic states. usd.ac.id These calculations, often employing basis sets like B3LYP/6-31+G(d), help elucidate the molecule's reactivity, stability, and conductivity by analyzing how its structural and electronic properties change upon gaining or losing an electron. usd.ac.id Such studies provide foundational knowledge for predicting the behavior of more complex derivatives like Anthracene, 1,4-dimethoxy-9,10-diphenyl-.

Table 1: Illustrative Electronic Properties of Anthracene Derivatives (Hypothetical Data) This table is for illustrative purposes only, as specific data for 1,4-dimethoxy-9,10-diphenylanthracene was not found.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9,10-diphenylanthracene (Neutral)-5.80-2.203.60
1,4-diphenylanthracene derivative-5.75-2.253.50
Anthracene, 1,4-dimethoxy-9,10-diphenyl-Data Not AvailableData Not AvailableData Not Available

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with each other. This is particularly useful for understanding the properties of materials in the condensed phase, such as organic molecular crystals. rsc.org

In the context of anthracene derivatives, MD simulations can reveal how molecules pack in a crystal, the nature of intermolecular forces (like van der Waals forces and π–π stacking), and how these molecules move and reorient themselves at different temperatures. rsc.org Although specific MD studies on Anthracene, 1,4-dimethoxy-9,10-diphenyl- are not available, research on other organic crystals demonstrates that force fields like GAFF, CHARMM, and OPLS can reproduce molecular and crystal structures with good accuracy. rsc.org Such simulations are crucial for understanding properties like thermal stability and for interpreting experimental data. For substituted anthraquinones, a related class of compounds, computational methods like the Symmetry-Adapted Perturbation Theory (SAPT) have been used to decompose and analyze the intermolecular forces within dimers, highlighting the role of weak hydrogen bonds. nih.gov

Quantum Chemical Calculations for Excited States and Reaction Pathways

Quantum chemical calculations are essential for understanding the behavior of molecules after they absorb light, a field known as photochemistry. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to calculate the energies of electronic excited states and to predict how a molecule will dissipate this excess energy. nih.gov This can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways, including chemical reactions.

For anthracene-based molecules, which are often highly fluorescent, these calculations are key to designing new materials for applications like OLEDs and sensors. Studies on various 9,10-disubstituted anthracenes investigate how different functional groups impact their absorption and emission properties. rsc.org For example, research on 9,10-dicyanoanthracene (B74266) derivatives has explored how the molecular structure influences the distribution of the electronic excitation, a phenomenon known as excited-state symmetry breaking. rsc.org While specific calculations for Anthracene, 1,4-dimethoxy-9,10-diphenyl- are absent from the literature, the photophysics of the parent DPA molecule have been studied, revealing a high fluorescence quantum yield and a very low efficiency for forming triplet states. researchgate.net These properties are fundamental to its use in chemiluminescence and as a scintillator. researchgate.net

Table 2: Illustrative Photophysical Data for Anthracene Derivatives (Data from Related Compounds) This table contains data for related compounds to illustrate typical values, as specific data for 1,4-dimethoxy-9,10-diphenylanthracene was not found.

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
9,10-diphenylanthracene (in cyclohexane)396468~0.90-1.0 researchgate.netomlc.org
1,4-diphenylanthracene derivatives (solid state)~380-400~450-5400.15–0.71 nih.gov
Anthracene, 1,4-dimethoxy-9,10-diphenyl-Data Not AvailableData Not AvailableData Not Available

Predictive Modeling of Charge Transport Pathways and Transfer Integrals

Predictive modeling of charge transport is vital for the development of organic semiconductor materials used in electronic devices. The efficiency with which charge (electrons or holes) moves through a material is determined by factors including molecular packing and the electronic coupling between adjacent molecules. This electronic coupling is quantified by the transfer integral.

Computational models, often based on DFT and quantum chemistry calculations, are used to predict these charge transport properties. For anthracene derivatives, researchers have synthesized and investigated non-symmetric DPA compounds to enhance their charge transport characteristics. rsc.org By modifying the substituents on the DPA core, it was possible to achieve very high hole drift mobilities in amorphous films of the materials. rsc.org These studies often correlate the molecular structure with the charge transport properties, finding that even small changes to the periphery of the anthracene molecule can significantly impact performance. While there is no specific research on the charge transport pathways for Anthracene, 1,4-dimethoxy-9,10-diphenyl-, the established methodologies could be applied to predict its potential as an organic semiconductor. rsc.org

Supramolecular Architectures and Solid State Photophysics of Anthracene, 1,4 Dimethoxy 9,10 Diphenyl Derivatives

Self-Assembly Strategies for Anthracene (B1667546) Derivatives

The ability of anthracene derivatives to self-assemble into well-defined nanostructures is governed by a delicate balance of non-covalent interactions. These interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, direct the spontaneous organization of molecules into ordered architectures.

The electron-rich cavity of the anthracene core and the functionalities of its substituents allow derivatives to participate in host-guest chemistry. For instance, anthracene-based ligands can be used to construct metallosupramolecular cages, such as [Pd2L4]4+ structures. anu.edu.au However, the formation of a well-defined cavity for guest encapsulation can be hindered by π-π interactions between the anthracene linkers of adjacent ligands, which may lead to a flattened cage structure with a reduced affinity for binding hydrophobic guests. anu.edu.au

In other systems, coordination cages have been shown to encapsulate two anthracene guest molecules simultaneously. nih.gov This encapsulation can dramatically alter the physicochemical properties of the guest, including influencing the rates of light-induced dimerization reactions. nih.gov The formation of such host-guest complexes can be driven by favorable π-π stacking interactions within the hydrophobic pocket of the host cage. nih.gov Furthermore, the introduction of bulky substituents on the anthracene core can create cradle-like structures capable of forming host-guest co-crystals with small aromatic molecules, where weak C-H···π interactions stabilize the complex. d-nb.infonih.gov This complexation can lead to significant enhancements in solid-state luminescence. d-nb.infonih.gov

The incorporation of chiral moieties into anthracene derivatives is a powerful strategy for inducing chirality in the resulting supramolecular assemblies. The chirality of monomers can dictate the kinetics of self-assembly and the morphology of the resulting nanostructures, such as nanotubes. mdpi.com This transfer of chirality from the molecular level to the supramolecular level is crucial for the development of materials with chiroptical properties. bohrium.com

For example, the self-assembly of chiral 1-phenylethylamine-modified twistarenes is sensitive to solvent composition, which affects the chirality transfer during the formation of ordered assemblies. bohrium.com In the case of perylene (B46583) diimides, which share structural similarities with functionalized anthracenes, the chirality of the core-twisted π-system can direct the formation of H- or J-type aggregates through π-π interactions, which is critical for tuning chiroptical and charge-transport properties. nih.gov The covalent attachment of chiral groups to graphene quantum dots, another related aromatic system, can induce a chiral response in supramolecular assemblies formed with pyrene (B120774), highlighting the potential for chirality transfer through π-π stacking forces. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is critical in determining the material's bulk properties, including its electronic and photophysical characteristics. For anthracene derivatives, crystal packing is predominantly influenced by the interplay between the bulky phenyl groups and the planar anthracene core.

The parent compound, 9,10-diphenylanthracene (B110198) (DPA), is known to exhibit polymorphism, with different crystal forms displaying distinct molecular packing. mdpi.commdpi.com While strong π-π stacking is often hindered by the bulky phenyl groups, which are typically twisted at a significant angle relative to the anthracene plane, intermolecular interactions still play a crucial role. mdpi.com

In some crystal structures of anthracene derivatives, a herringbone packing motif is observed. d-nb.inforesearchgate.net This arrangement minimizes steric hindrance while allowing for stabilizing C-H···π interactions. rsc.org For example, in co-crystals of DPA with pyrene, the pyrene molecules adopt a herringbone motif, while the DPA molecules form segregated layers. mdpi.comresearchgate.net In the case of 1,4-diethoxy-9,10-anthraquinone, a related structure, the crystal packing is characterized by a "dimer-herringbone" pattern, where pairs of molecules form slipped-parallel π-stacks, and these dimers are then arranged in a herringbone fashion. nih.gov The introduction of methoxy (B1213986) groups at the 1 and 4 positions would likely modify these packing arrangements due to their steric and electronic influence, potentially favoring specific motifs that accommodate the additional functional groups.

The stability of the crystal lattice of anthracene derivatives is highly dependent on a network of non-covalent interactions. While the 1,4-dimethoxy derivative lacks conventional hydrogen bond donors, weak C-H···O and C-H···π interactions are expected to be significant in stabilizing the crystal structure.

Solid-State Emission and Aggregation-Induced Emission (AIE) Phenomena

Anthracene derivatives are known for their strong blue fluorescence in solution. However, their emission properties in the solid state are highly dependent on their molecular structure and crystal packing, which can lead to either fluorescence quenching or enhancement.

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state due to the formation of non-emissive excimers or exciplexes resulting from strong π-π stacking. However, certain structural modifications can lead to Aggregation-Induced Emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation or in the solid state. This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org

For derivatives of 9,10-distyrylanthracene (B86952) and 9,10-diheteroarylanthracene, AIE has been clearly demonstrated. rsc.org The non-planar conformations in the crystal, resulting from steric hindrance and intramolecular interactions, restrict the rotation of the substituents relative to the anthracene core, leading to enhanced solid-state emission. rsc.org

Table of Photophysical Properties for Selected 1,4-Diphenylanthracene (B13124790) Derivatives in the Solid State

Derivative (Substituent R')Pristine Emission Max (λem)Luminous ColorSolid-State Quantum Yield (Φf)Avg. Fluorescence Lifetime (τ)
1a (H)452, 480 nmLight-Blue0.443.96 ns
1b (Me)455, 480 nmLight-Blue0.382.27 ns
1f (CN at R)516 nmYellow-Green0.28109 ns
2 (3-CN)518 nmYellow-Green0.7110.1 ns
4 (F)489, 536 nmGreen0.445.22 ns
Data sourced from studies on various 1,4-diphenylanthracene derivatives and may not be representative of the 1,4-dimethoxy-9,10-diphenyl- derivative. nih.gov

Exciton-Excimer Interplay in Crystalline and Amorphous Phases

In the solid state, the photophysics of anthracene derivatives is often governed by the interplay between excitons (excited states localized on a single molecule) and excimers (excited-state dimers formed between an excited molecule and a ground-state molecule). This interplay is highly sensitive to the intermolecular arrangement and distance, which differ between well-ordered crystalline phases and disordered amorphous phases.

In dilute solutions, anthracene derivatives typically exhibit strong blue fluorescence originating from the decay of singlet excitons. However, in the solid state, the emission properties can be markedly different. For instance, 9,10-diphenylanthracene (DPA) in its solid form displays emission from both the exciton (B1674681) and excimer states, resulting in a spectrum that covers both the blue and green regions. researchgate.net The relative contribution of excimer emission is highly dependent on the degree of molecular order. In highly ordered crystalline states of DPA, excimer emission is the dominant process. researchgate.net This is attributed to the favorable intermolecular orbital overlap between adjacent molecules in the crystal lattice, which facilitates the rapid relaxation of the exciton to the lower-energy excimer state. researchgate.net

The table below illustrates the typical differences in photophysical properties between the crystalline and amorphous phases of a generic 9,10-disubstituted anthracene derivative, based on the behavior of DPA.

PhasePredominant Emissive SpeciesTypical Emission ColorFluorescence Quantum Yield (Φf)
CrystallineExcimerGreen-YellowGenerally Lower
AmorphousExciton & ExcimerBlue-GreenGenerally Higher

Polymorphism and Crystal Engineering Approaches for Tailored Emission

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in the solid-state photophysics of anthracene derivatives. Different polymorphs of the same compound can exhibit dramatically different fluorescence properties due to variations in their molecular packing, intermolecular interactions, and the resulting influence on the exciton-excimer balance.

For 9,10-diphenylanthracene (DPA), multiple polymorphic forms have been identified, each with its unique crystal packing and, consequently, distinct photoluminescent characteristics. mdpi.com For example, DPA crystals grown from a melt can possess a different crystal structure (P21/n) compared to those grown from a solution (C2/c), leading to variations in their emission wavelengths. mdpi.com This highlights the profound impact of the crystallization method on the resulting solid-state properties.

Crystal engineering provides a powerful toolkit for controlling the polymorphism of anthracene derivatives and thereby tailoring their emission color and efficiency. This can be achieved through various strategies, including:

Solvent Selection: The choice of solvent for crystallization can influence the nucleation and growth of specific polymorphs. researchgate.net

Use of Additives: The introduction of small amounts of "tailor-made" additives can inhibit or promote the growth of certain crystal facets, leading to the selective crystallization of a desired polymorph. mdpi.comresearchgate.netdoaj.org For instance, the crystallization of DPA in the presence of tetracene has been shown to favor the formation of metastable polymorphs. mdpi.comresearchgate.net

Substituent Effects: The chemical modification of the anthracene core, such as the introduction of the 1,4-dimethoxy groups, can direct the crystal packing through specific intermolecular interactions like hydrogen bonding or steric hindrance, thus favoring certain polymorphic forms. Non-symmetric substitution has also been explored as a strategy to improve film-forming properties and maintain deep-blue emission. rsc.org

The table below summarizes key crystallographic and photophysical data for two different polymorphs of 9,10-diphenylanthracene, illustrating the impact of crystal structure on emission properties.

Polymorph (Growth Method)Crystal SystemSpace GroupEmission λmax (nm)Reference
DPA (Melt)MonoclinicP21/n~454 mdpi.com
DPA (Solution)MonoclinicC2/c~468 mdpi.com

By understanding and controlling these supramolecular interactions and crystallization processes, it is possible to design materials based on Anthracene, 1,4-dimethoxy-9,10-diphenyl- and its derivatives with precisely tuned solid-state emission characteristics for a variety of applications in organic electronics.

Research Applications of Anthracene, 1,4 Dimethoxy 9,10 Diphenyl in Functional Materials

Organic Light-Emitting Diodes (OLEDs)

Extensive literature searches did not yield specific research on the application of Anthracene (B1667546), 1,4-dimethoxy-9,10-diphenyl- in Organic Light-Emitting Diodes (OLEDs). Consequently, there is no available data on its role as a host material for blue emitters or its impact on tunable electroluminescence and device performance optimization.

Role as Host Materials for Blue Emitters

No research data is currently available on the use of Anthracene, 1,4-dimethoxy-9,10-diphenyl- as a host material for blue emitters in OLEDs.

Tunable Electroluminescence and Device Performance Optimization

There is no available research data concerning the tunable electroluminescence and device performance optimization of OLEDs using Anthracene, 1,4-dimethoxy-9,10-diphenyl-.

Chemiluminescent and Bioluminescent Systems

Anthracene, 1,4-dimethoxy-9,10-diphenyl- has been investigated for its properties within chemiluminescent systems, particularly through its endoperoxide derivative.

Sensitizers and Activators in Chemiluminescence

Research has shown that the 1,4-endoperoxide of 1,4-dimethoxy-9,10-diphenylanthracene is a key intermediate in chemiluminescent processes. The visible chemiluminescence observed is not from the direct thermal decomposition of the endoperoxide regenerating the parent anthracene and singlet oxygen, but rather from an acid-catalyzed rearrangement of the endoperoxide. This rearrangement is thought to proceed through a dioxetane intermediate. The subsequent thermolysis of this intermediate leads to the generation of light.

PropertyValue/Observation
Chemiluminescence ColorBlue-green
Emission Peak~480 nm
Proposed IntermediateDioxetane
EmitterAnthracene, 1,4-dimethoxy-9,10-diphenyl-

Mechanistic Understanding of Light Generation in Chemical Systems

The study of the endoperoxide of Anthracene, 1,4-dimethoxy-9,10-diphenyl- provides insight into the mechanisms of light generation in certain chemical systems. The process involves a compromise between two pathways: an uncatalyzed thermal decomposition of the endoperoxide that regenerates the parent anthracene and singlet oxygen without visible light emission, and an acid-catalyzed rearrangement that leads to chemiluminescence.

The acid-catalyzed pathway is crucial for the visible light emission. It is proposed that this catalysis leads to the formation of a dioxetane intermediate from the endoperoxide. The decomposition of this high-energy dioxetane is what produces an excited state species. This excited intermediate then transfers its energy to a molecule of the parent anthracene, which acts as the fluorescer, resulting in the observed blue-green emission. The inefficiency of the system suggests that either the formation of the dioxetane or the energy transfer process is not optimal.

Organic Photovoltaics and Perovskite Solar Cells

No published research could be found regarding the application of Anthracene, 1,4-dimethoxy-9,10-diphenyl- in organic photovoltaics or perovskite solar cells.

Hole Transporting Materials (HTMs) in Device Architecture

The rigid, planar, and aromatic structure of the anthracene core makes it a promising component for hole-transporting materials (HTMs) used in optoelectronic devices like perovskite solar cells. The planarity of the anthracene moiety facilitates effective π-π stacking, which is crucial for efficient charge transport. While specific research on Anthracene, 1,4-dimethoxy-9,10-diphenyl- as an HTM is not extensively documented, studies on analogous anthracene derivatives highlight the potential of this structural class.

Molecular engineering of the core anthracene structure allows for the tuning of material properties. For instance, attaching donor groups such as dimethoxy-triphenylamine or incorporating solubilizing groups like triisopropylsilylacetylene (TIPS) can enhance hole-transporting capabilities and improve processability. These modifications are designed to optimize the energy levels of the HTM to align with the perovskite layer, thereby facilitating efficient extraction and transport of positive charges (holes) to the counter electrode. The overarching goal is to develop HTMs that can replace less stable or more expensive materials, such as spiro-OMeTAD, which is commonly used in high-performance perovskite solar cells.

Below is a table summarizing the performance of representative anthracene-based HTMs from various studies, illustrating the impact of different molecular designs on solar cell efficiency.

HTM Derivative NameMolecular Design FeaturePower Conversion Efficiency (PCE)Reference Compound PCE (spiro-OMeTAD)
PEH-16 TIPS-anthracene π-conjugation part, dimethoxy-triphenylamine donor part17.12%~17-18% (under similar conditions)
A102 Arylamine-based with an anthracene π-linkerImproved efficiency over spiro-OMeTADNot specified

This table presents data for anthracene derivatives to illustrate the potential of the core structure; data for Anthracene, 1,4-dimethoxy-9,10-diphenyl- specifically was not available.

Chemosensing and Molecular Probes

The intrinsic fluorescence of the anthracene core is a key feature that enables its use in chemosensing and as a molecular probe. Anthracene and its derivatives are known for their chemical stability and high quantum yields, making them excellent candidates for developing fluorescent sensors to detect various analytes such as metal ions and small organic molecules. nih.gov

Fluorescence-based detection relies on a change in the emission properties of the fluorophore (the anthracene derivative) upon interaction with a target analyte. These changes can manifest as quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal.

A common mechanism is the "Off-On" response , where the fluorophore is initially in a non-emissive or weakly emissive state. rsc.org This "Off" state can be due to quenching mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) involving a receptor unit attached to the anthracene core. researchgate.netmdpi.com When the target analyte binds to the receptor, it can disrupt the quenching pathway, restoring the native fluorescence of the anthracene core and leading to a detectable "On" signal. rsc.org For example, an anthracene-maleimide cycloadduct is non-fluorescent, but upon a specific chemical reaction (cleavage), it liberates the highly fluorescent anthracene, resulting in a clear "Off-On" signal. rsc.org

Another prominent mechanism is Intramolecular Charge Transfer (ICT) . rsc.org In this design, the sensor molecule contains an electron-donating part and an electron-accepting part, with the anthracene moiety acting as the signaling unit. rsc.org The binding of an analyte can alter the electronic distribution within the molecule, modifying the ICT state and causing a detectable shift in the fluorescence emission wavelength or intensity. rsc.org This principle has been effectively used to create probes where the introduction of specific functional groups, such as cyano substituents, can alter the charge population and frontier orbital energy levels to fine-tune the sensing response. rsc.org

Currently, there is limited specific research available in the public domain detailing the application of Anthracene, 1,4-dimethoxy-9,10-diphenyl- in the field of enzyme mimicry or its direct applications in analytical chemistry based on this principle.

Mechanophores in Responsive Polymeric Networks

Mechanophores are chemical units that undergo a specific, productive chemical transformation in response to an applied mechanical force. rsc.org Anthracene derivatives have been successfully employed as mechanophores in "smart" polymeric materials that can report damage or alter their properties when stretched or compressed. researchgate.netrsc.org

A compelling application of anthracene as a mechanophore is in materials that exhibit compression-activated fluorescence. researchgate.netrsc.org This is achieved by incorporating a non-fluorescent anthracene-maleimide Diels-Alder cycloadduct as a crosslinker within a polymer network, such as poly(N,N-dimethylacrylamide) (PDMA). researchgate.net In its cycloadduct form, the anthracene unit is non-aromatic and thus non-fluorescent. rsc.org

When the material is subjected to compressive force, the mechanical stress is transduced to the molecular level, triggering a retro-Diels-Alder reaction. researchgate.netrsc.org This reaction cleaves the cycloadduct, liberating the original aromatic and highly fluorescent anthracene derivative. researchgate.netrsc.org This transformation results in an "off-on" fluorescent response, where the damaged or stressed areas of the polymer begin to glow under UV light. rsc.orgresearchgate.net This phenomenon, a change in optical properties due to force, is a form of mechanochromism. Research has demonstrated that increasing compressive forces lead to a higher degree of mechanophore activation and a more intense fluorescence signal. researchgate.netrsc.org This allows for the visualization of stress distribution and damage within a material, effectively creating an "invisible ink" that reveals mechanical history upon UV irradiation. researchgate.net

Polymer MatrixMechanophore CrosslinkerStimulusObserved Response
Poly(N,N-dimethylacrylamide) (PDMA)Anthracene-maleimide diacrylateMechanical Compression"Off-On" blue fluorescence emission under UV light rsc.orgresearchgate.net
Poly(methyl acrylate) (PMA)Anthracene-maleimide adductUltrasonicationRelease of fluorescent anthracene derivative rsc.org

The successful design of mechanically responsive materials using anthracene mechanophores is guided by several key principles:

Covalent Incorporation: The mechanophore must be covalently integrated into the polymer architecture, either within the main chain or as a crosslinking unit. rsc.orgresearchgate.net This ensures that macroscopic mechanical forces are effectively transferred to the molecular scale. rsc.org

Force Transduction and Geometry: The polymer chains must be attached to the mechanophore at points that efficiently couple the applied force to the desired "scissile" or labile bonds. researchgate.netacs.org For the anthracene-maleimide adduct, attaching polymer chains to the 9-position of the anthracene and the nitrogen of the maleimide (B117702) localizes stress along the axis of the bonds targeted for cleavage. rsc.orgresearchgate.net

Productive Chemical Transformation: The mechanophore's activation must lead to a useful and detectable output. The retro-Diels-Alder reaction of the anthracene adduct is highly effective because it transforms a non-fluorescent species into a highly emissive one, providing a high signal-to-noise ratio. rsc.orgrsc.org

Matrix and Architecture Dependence: The host polymer matrix plays a critical role. The stiffness of the matrix and the density of crosslinks influence how force is distributed and transmitted to the mechanophores, thereby affecting the sensitivity and magnitude of the response. rsc.org

Tunable Optical Properties: The optical response can be tuned by making chemical modifications to the anthracene core. Introducing different substituents on the aromatic rings can alter the electronics and, consequently, the color and quantum yield of the emitted light, allowing for the development of multi-color mechanophores. rsc.org

Future Research Trajectories and Interdisciplinary Opportunities

Rational Molecular Design for Enhanced Performance and Novel Functionalities

The strategic modification of the Anthracene (B1667546), 1,4-dimethoxy-9,10-diphenyl- scaffold through rational molecular design holds immense potential for tailoring its properties to achieve enhanced performance and unlock novel functionalities. The introduction of various substituents on the peripheral phenyl rings or the anthracene core can significantly influence the electronic and steric characteristics of the molecule, thereby fine-tuning its emission color, quantum yield, and charge transport properties. scirp.orgrsc.org

For instance, the incorporation of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the HOMO-LUMO energy gap, leading to a predictable shift in the emission wavelength. scirp.orgsemanticscholar.org This approach allows for the development of a library of derivatives with emissions spanning the visible spectrum, a crucial aspect for applications in organic light-emitting diodes (OLEDs) and fluorescence sensing. researchgate.netnih.govresearchgate.netnih.gov Furthermore, the attachment of bulky substituents can prevent intermolecular interactions such as π-π stacking, which often leads to aggregation-caused quenching (ACQ) in the solid state. rsc.org By minimizing these quenching pathways, the solid-state fluorescence quantum yield can be significantly enhanced, a critical factor for the efficiency of solid-state lighting and display devices. nih.gov

Moreover, the principles of crystal engineering can be applied to control the solid-state packing of Anthracene, 1,4-dimethoxy-9,10-diphenyl- derivatives, thereby influencing their bulk optical and electronic properties. rsc.org By designing molecules that self-assemble into specific crystalline arrangements, it may be possible to achieve unique functionalities such as mechanofluorochromism, where the emission color changes in response to mechanical stress. nih.gov

Table 1: Potential Substituent Effects on the Photophysical Properties of Anthracene, 1,4-dimethoxy-9,10-diphenyl- Derivatives

Substituent TypePosition of SubstitutionExpected Effect on Photophysical PropertiesPotential Application
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Phenyl ringsRed-shift in emission, increased HOMO levelRed-emitting OLEDs, biological imaging
Electron-withdrawing groups (e.g., -CN, -CF₃)Phenyl ringsBlue-shift in emission, decreased LUMO levelBlue-emitting OLEDs, electron-transport materials
Bulky groups (e.g., -t-butyl, dendrons)Phenyl rings or anthracene coreIncreased solid-state fluorescence quantum yieldHigh-efficiency solid-state lighting
Heteroaromatic rings (e.g., pyridine, thiophene)Phenyl rings or anthracene coreAltered charge transport properties, potential for metal coordinationOrganic field-effect transistors (OFETs), chemical sensors

Exploration of Unconventional Photochemical Transformations and Catalytic Cycles

The electron-rich nature of the 1,4-dimethoxyanthracene (B1581315) core suggests that Anthracene, 1,4-dimethoxy-9,10-diphenyl- could participate in a range of unconventional photochemical transformations beyond the well-known [4+4] photodimerization typical of anthracene. A key area of interest is its reaction with singlet oxygen to form an endoperoxide. nih.govresearchgate.net The thermal or photochemical decomposition of this endoperoxide can lead to chemiluminescence, a phenomenon with applications in analytical chemistry and bioassays. nih.gov The study of the kinetics and mechanism of this process for the title compound could reveal new insights into the factors controlling the efficiency of light emission.

Furthermore, the excited state of Anthracene, 1,4-dimethoxy-9,10-diphenyl- could be harnessed to drive catalytic cycles. Its potential as a photosensitizer in energy transfer or electron transfer processes warrants investigation. For example, it could be employed to generate reactive oxygen species for applications in photodynamic therapy or photocatalytic degradation of pollutants. The electron-donating methoxy (B1213986) groups are expected to lower the oxidation potential of the anthracene core, making it a more potent photo-reductant compared to unsubstituted diphenylanthracene. This property could be exploited in photoredox catalysis for organic synthesis, enabling the development of novel, light-driven chemical transformations. fu-berlin.de

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

To unravel the intricate details of the photochemical and photophysical processes involving Anthracene, 1,4-dimethoxy-9,10-diphenyl-, the application and development of advanced spectroscopic and imaging techniques are paramount. Time-resolved spectroscopic methods, such as femtosecond transient absorption and fluorescence up-conversion, can provide invaluable information about the dynamics of excited states, including their formation, relaxation, and decay pathways on ultrafast timescales. researchgate.netnih.gov These techniques would allow for the direct observation of short-lived intermediates in photochemical reactions, providing crucial mechanistic insights. fu-berlin.de

In-situ monitoring techniques, such as coupling photochemical reactors with NMR or Raman spectroscopy, would enable the real-time tracking of reactant consumption and product formation during photochemical reactions. fu-berlin.deresearchgate.net This approach can provide detailed kinetic data and help to identify transient species that may not be observable by conventional methods. Furthermore, single-molecule spectroscopy and super-resolution imaging could be employed to study the behavior of individual Anthracene, 1,4-dimethoxy-9,10-diphenyl- molecules, for instance, in different local environments within a material or a biological system. This would provide a deeper understanding of how the surrounding environment influences its photophysical properties and reactivity.

Integration into Multifunctional Materials and Advanced Device Architectures

The promising photophysical properties of Anthracene, 1,4-dimethoxy-9,10-diphenyl- make it an excellent candidate for integration into a variety of multifunctional materials and advanced device architectures. Its high fluorescence quantum yield and tunable emission color are highly desirable for the development of next-generation OLEDs with improved efficiency and color purity. researchgate.netnih.gov The electron-donating methoxy groups can also enhance hole-injection and transport properties, contributing to better device performance. rsc.org

Beyond OLEDs, this compound could be incorporated into polymeric matrices or self-assembled into nanostructures to create materials with novel optical and electronic properties. For example, embedding it in a polymer film could lead to flexible and transparent luminescent materials for applications in lighting, displays, and optical sensors. rsc.orgresearchgate.net Furthermore, the development of derivatives with specific functional groups could enable its use as a fluorescent probe for the detection of ions, molecules, or changes in the local environment, such as viscosity or polarity.

The integration of Anthracene, 1,4-dimethoxy-9,10-diphenyl- into advanced device architectures, such as organic lasers, photodetectors, and photovoltaic cells, also represents a promising area of research. Its strong absorption in the UV-visible region and efficient emission suggest its potential as an active material in these devices. Interdisciplinary collaborations between chemists, physicists, and materials scientists will be crucial for the successful design, fabrication, and characterization of such advanced functional systems. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,4-dimethoxy-9,10-diphenylanthracene, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves Friedel-Crafts cyclialkylation of 1,4-diaryl-substituted diols (e.g., 1,4-diphenylbutane-1,4-diol) with Lewis acids like AlCl₃ or HF. Optimization includes controlling reaction temperature (e.g., 0–25°C), stoichiometry of catalysts, and solvent polarity to minimize side products like tetrahydrofurans or butadienes .
  • Data Contradiction : Yields vary between 40–75% depending on substituent steric effects. For example, bulkier aryl groups reduce cyclization efficiency, requiring iterative optimization .

Q. How is the stereochemistry and planarity of 1,4-dimethoxy-9,10-diphenylanthracene confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for determining the cis configuration of 9,10-diphenyl groups and planar anthracene frameworks. Computational modeling (DFT) validates peri-substituent effects (e.g., methoxy/methyl groups) on planarity .
  • Key Data : Crystallographic studies reveal a dihedral angle of ~90° between phenyl groups and the anthracene plane, confirming steric buttressing .

Q. What analytical techniques are used to characterize purity and functional groups in this compound?

  • Methodology :

  • HPLC-MS : Quantifies purity (>95% typically required for research-grade material).
  • FT-IR : Identifies methoxy (C-O stretch at ~1250 cm⁻¹) and aromatic C-H bending modes.
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .

Advanced Research Questions

Q. How does 1,4-dimethoxy-9,10-diphenylanthracene participate in chemiluminescent reactions, and what are the mechanistic insights?

  • Methodology : The compound forms an endoperoxide intermediate upon reaction with singlet oxygen (¹O₂), which decomposes thermally or photolytically to regenerate the parent anthracene with light emission. Time-resolved spectroscopy (e.g., transient absorption) tracks intermediate lifetimes .
  • Data Contradiction : Chemiluminescence quantum yields vary (e.g., 0.1–2%) due to competing non-radiative pathways. Solvent polarity and substituent electronic effects (e.g., methoxy groups) modulate emission efficiency .

Q. What role does this anthracene derivative play in photodimerization studies, and how is the reaction monitored in situ?

  • Methodology : UV irradiation induces [4+4] photodimerization, forming a covalent dimer. Singular Value Decomposition (SVD) analysis of time-resolved powder X-ray diffraction (PXRD) data quantifies reaction kinetics and excimer formation .
  • Key Insight : Planar anthracene frameworks (enforced by peri-substituents) enhance dimer stability, with dissociation enthalpies (ΔH) of ~120–150 kJ/mol .

Q. How can computational modeling predict the electronic properties and reactivity of 1,4-dimethoxy-9,10-diphenylanthracene?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.2 eV for the parent compound), redox potentials, and charge distribution. Molecular dynamics (MD) simulations assess solvent effects on aggregation .
  • Application : Predicts regioselectivity in electrophilic substitutions (e.g., bromination at the 2-position due to methoxy directing effects) .

Q. What are the challenges in incorporating this anthracene derivative into reversible polymer systems?

  • Methodology : The compound acts as a crosslinker via photodimerization. Challenges include balancing dimer thermal stability (Tₐ > 100°C) with reversible scission under UV. Rheology and DSC monitor network dynamics .
  • Data Gap : Limited thermodynamic data (e.g., ΔG of dimerization) necessitate further study for industrial scalability .

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